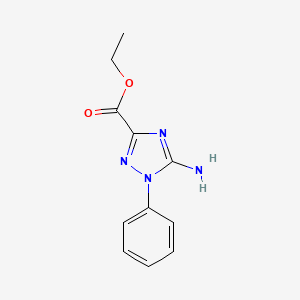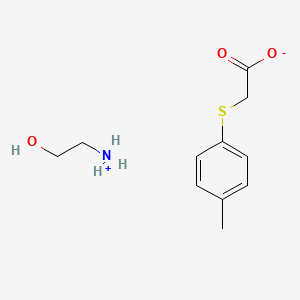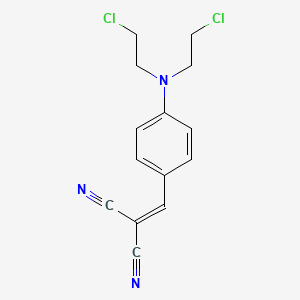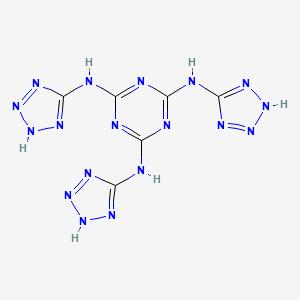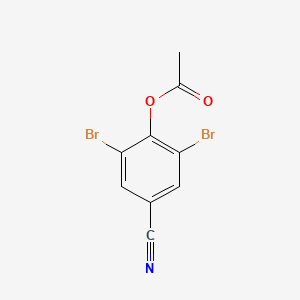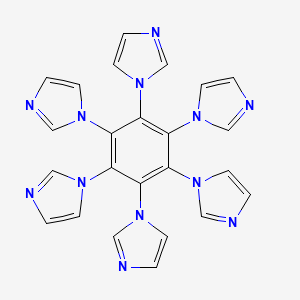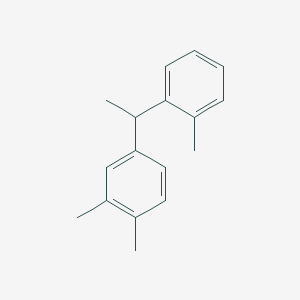
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two methyl groups and a 1-O-tolyl-ethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where toluene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or tolyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of reactive intermediates that further react to form the final products. The molecular targets and pathways involved can vary based on the specific application and context.
相似化合物的比较
Similar Compounds
1,2-Dimethylbenzene: Lacks the 1-O-tolyl-ethyl group, making it less complex.
4-Methyl-1,2-dimethylbenzene: Similar structure but with different substitution pattern.
1,2,4-Trimethylbenzene: Contains an additional methyl group, altering its reactivity.
Uniqueness
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is unique due to the presence of both methyl and 1-O-tolyl-ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C17H20 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC 名称 |
1,2-dimethyl-4-[1-(2-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H20/c1-12-9-10-16(11-14(12)3)15(4)17-8-6-5-7-13(17)2/h5-11,15H,1-4H3 |
InChI 键 |
NKCSZNMKUBZFLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


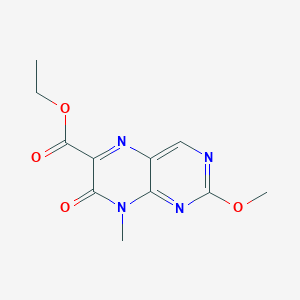
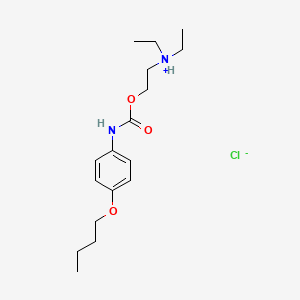
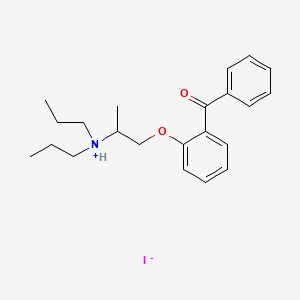
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
